![molecular formula C8H9N3O B1319444 6-乙氧基咪唑并[1,2-b]哒嗪 CAS No. 57470-53-8](/img/structure/B1319444.png)

6-乙氧基咪唑并[1,2-b]哒嗪

描述

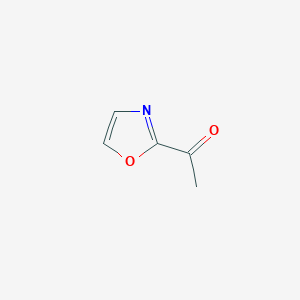

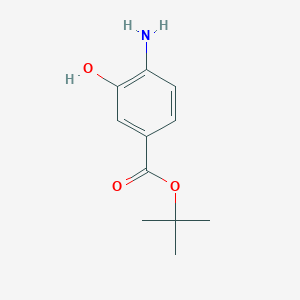

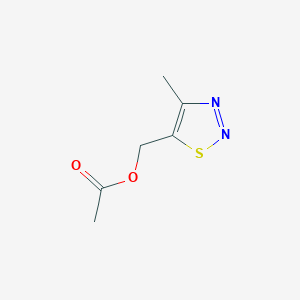

“6-Ethoxyimidazo[1,2-b]pyridazine” is a chemical compound with the molecular formula C8H9N3O . It has a molecular weight of 163.18 . This compound is part of the imidazo[1,2-b]pyridazine derivatives, which have been identified as potent and selective inhibitors .

Synthesis Analysis

The synthesis of pyridazine derivatives, including “6-Ethoxyimidazo[1,2-b]pyridazine”, has been a subject of research. A variety of methods have been developed, including cyclization and cross-coupling reactions . For instance, one study reported the first synthesis of novel fused pyridazines starting from 1,3-diketones involving a Diaza–Wittig reaction as a key step .

Molecular Structure Analysis

The molecular structure of “6-Ethoxyimidazo[1,2-b]pyridazine” consists of a pyridazine ring with an ethoxy group at the 6-position . The InChI code for this compound is 1S/C8H9N3O/c1-2-12-8-4-3-7-9-5-6-11(7)10-8/h3-6H,2H2,1H3 .

Chemical Reactions Analysis

The chemical reactions involving “6-Ethoxyimidazo[1,2-b]pyridazine” and similar compounds have been studied. These include various cross-coupling reactions such as Sonogashira, Heck, Negishi, Suzuki–Miyaura, Kumada, and Stille .

Physical And Chemical Properties Analysis

“6-Ethoxyimidazo[1,2-b]pyridazine” is a solid compound with a molecular weight of 163.18 . Its InChI code is 1S/C8H9N3O/c1-2-12-8-4-3-7-9-5-6-11(7)10-8/h3-6H,2H2,1H3 .

科学研究应用

合成和化学性质

- 6-甲氧基咪唑并[1,2-b]哒嗪及其 2-甲基类似物已合成,突出了该化合物类多功能的化学性质。这些合成还探索了源自该环系的羧酸、酯和季盐,以及它进行曼尼希反应的能力 (Lombardino,1968).

药理研究

- 咪唑并[1,2-b]哒嗪,包括 6-甲氧基咪唑并[1,2-b]哒嗪衍生物,已被制备并评估了其杀大丝虫活性,尽管这些化合物对人类巨细胞病毒 (HCMV) 或丝虫感染没有显示出显着的活性 (Mourad, Wise, & Townsend, 1993).

苯并二氮杂卓受体研究

- 一系列 2,3-二取代-6-烷氧基咪唑并[1,2-b]哒嗪已被合成并评估了其对苯并二氮杂卓受体 (BZR) 的体外亲和力。发现某些衍生物是有效的 BZR 配体 (Harrison 等,1996).

抗病毒研究

- 咪唑并[1,2-b]哒嗪已被确定为一类具有对人类小核糖核酸病毒有效活性的新型结构类。特定的衍生物表现出广谱抗鼻病毒和抗肠道病毒活性 (Hamdouchi 等,2003).

抗哮喘活性

- 源自咪唑并[1,2-b]哒嗪的 (咪唑并[1,2-b]哒嗪-6-基)氧烷基磺酰胺对血小板活化因子 (PAF) 诱导的支气管收缩表现出有效的活性,表明其潜在的抗哮喘应用 (Kuwahara 等,1996).

中枢神经系统活性

- 某些咪唑并[1,2-b]哒嗪衍生物已被探索其在中枢神经系统中的潜在活性,特别是与苯并二氮杂卓受体有关 (Barlin, Davies, & Ireland, 1996).

抗伤害感受效应

- 化合物 DM2,一种 6-甲氧基-2-苯基咪唑并[1,2-b]哒嗪-3-羧酸,已证明在体内具有抗伤害感受效应,并改变了与抗伤害感受一致的延髓腹内侧细胞活动 (Palazzo 等,2010).

黄病毒抑制剂

- 咪唑并[1,2-b]哒嗪的联苯衍生物被设计为抑制黄病毒复制,包括牛病毒性腹泻病毒 (BVDV) 和丙型肝炎病毒 (HCV) (Enguehard-Gueiffier 等,2013).

属性

IUPAC Name |

6-ethoxyimidazo[1,2-b]pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c1-2-12-8-4-3-7-9-5-6-11(7)10-8/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXFQECQTZILHAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NN2C=CN=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20602181 | |

| Record name | 6-Ethoxyimidazo[1,2-b]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Ethoxyimidazo[1,2-b]pyridazine | |

CAS RN |

57470-53-8 | |

| Record name | 6-Ethoxyimidazo[1,2-b]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole](/img/structure/B1319406.png)

![4-Chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1319419.png)